molecular formula C20H23FN2O6S B2749470 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1795423-58-3

2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2749470
CAS No.: 1795423-58-3
M. Wt: 438.47
InChI Key: LAGIIGSLDXJBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O6S and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

The study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research highlights the potential of using structurally related compounds in materials science, particularly for protecting metals from corrosion (Kaya et al., 2016).

Pharmacological Applications

Pal et al. (2003) synthesized and evaluated a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety for cyclooxygenase (COX-1/COX-2) inhibitory activities. This study indicates the utility of such compounds in developing new pharmaceuticals with anti-inflammatory properties (Pal et al., 2003).

Sensor Development for Metal Ion Detection

Bozkurt and Gul (2018) reported the development of a non-toxic pyrazoline derivative for metal ion selectivity based on fluorometric detection, particularly for Hg2+ ions. This underscores the application of related compounds in creating sensitive and selective sensors for environmental monitoring and safety (Bozkurt & Gul, 2018).

Antitumor and Anticancer Research

Gul et al. (2016) synthesized new benzenesulfonamides and evaluated them for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Such studies are crucial for identifying new therapeutic agents against cancer, demonstrating the significance of similar compounds in oncological research (Gul et al., 2016).

Antimicrobial and Antitubercular Agents

Shingare et al. (2018) worked on the synthesis of benzene sulfonamide pyrazole thio-oxadiazole derivatives to explore their antimicrobial and antitubercular activities. This research provides insights into the development of new drugs targeting resistant microbial strains, highlighting the medical importance of compounds with similar chemical structures (Shingare et al., 2018).

Properties

IUPAC Name

2-fluoro-N-[3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S/c1-14-12-16(13-20(25)28-14)29-15-7-10-23(11-8-15)19(24)6-9-22-30(26,27)18-5-3-2-4-17(18)21/h2-5,12-13,15,22H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGIIGSLDXJBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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